molecular formula C39H75ClO4 B12364909 2-MCPD-d5-1,3-stearoyl

2-MCPD-d5-1,3-stearoyl

Cat. No.: B12364909
M. Wt: 648.5 g/mol
InChI Key: PYMWUYDMRZYIBN-RYBIQIASSA-N
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Description

2-Chloropropane-1,3-diyl distearate-d5 (major) is a deuterium-labeled compound. It is a stable isotope of 2-Chloropropane-1,3-diyl distearate, where hydrogen atoms are replaced with deuterium. This compound is primarily used in scientific research for its unique properties, particularly in the field of drug development and pharmacokinetics .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloropropane-1,3-diyl distearate-d5 involves the incorporation of deuterium into the molecular structure of 2-Chloropropane-1,3-diyl distearate. This process typically involves the use of deuterated reagents and solvents under controlled conditions to ensure the selective replacement of hydrogen atoms with deuterium .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle deuterated reagents and ensure the purity and stability of the final product. The production is carried out under stringent quality control measures to meet the standards required for research applications .

Chemical Reactions Analysis

Types of Reactions

2-Chloropropane-1,3-diyl distearate-d5 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include nucleophiles like hydroxide ions for substitution reactions and oxidizing agents like potassium permanganate for oxidation reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various derivatives of the original compound, while oxidation reactions may produce different oxidized forms .

Scientific Research Applications

2-Chloropropane-1,3-diyl distearate-d5 is widely used in scientific research, particularly in the following fields:

    Chemistry: As a tracer in reaction mechanisms and studies involving isotopic labeling.

    Biology: In metabolic studies to track the incorporation and transformation of the compound within biological systems.

    Medicine: In drug development to study the pharmacokinetics and metabolic profiles of new drugs.

    Industry: In the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Chloropropane-1,3-diyl distearate-d5 involves its incorporation into molecular structures where it acts as a stable isotope tracer. The deuterium atoms replace hydrogen atoms, allowing researchers to track the compound’s behavior and interactions within various systems. This helps in understanding the molecular targets and pathways involved in its effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloropropane-1,3-diyl distearate-d5 is unique due to its deuterium labeling, which provides distinct advantages in research applications. The presence of deuterium enhances the compound’s stability and allows for precise tracking in metabolic and pharmacokinetic studies. This makes it a valuable tool in drug development and other scientific research fields .

Properties

Molecular Formula

C39H75ClO4

Molecular Weight

648.5 g/mol

IUPAC Name

(2-chloro-1,1,2,3,3-pentadeuterio-3-octadecanoyloxypropyl) octadecanoate

InChI

InChI=1S/C39H75ClO4/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-38(41)43-35-37(40)36-44-39(42)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h37H,3-36H2,1-2H3/i35D2,36D2,37D

InChI Key

PYMWUYDMRZYIBN-RYBIQIASSA-N

Isomeric SMILES

[2H]C([2H])(C([2H])(C([2H])([2H])OC(=O)CCCCCCCCCCCCCCCCC)Cl)OC(=O)CCCCCCCCCCCCCCCCC

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCCCCCC)Cl

Origin of Product

United States

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